2-Chloro-1-methoxy-3-vinylbenzene
Overview
Description
2-Chloro-1-methoxy-3-vinylbenzene is an organic compound with the molecular formula C9H9ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methoxy-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-methoxy-3-vinylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methoxy-3-vinylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the chlorine or methoxy group can be replaced by other substituents.
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions
Chlorination: Chlorine gas in the presence of iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
2-Chloro-1-methoxy-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methoxy-3-vinylbenzene involves its interaction with various molecular targets. The chlorine and methoxy groups can influence the electron density of the benzene ring, affecting its reactivity. The vinyl group can participate in addition reactions, forming new bonds with other molecules. These interactions can lead to the formation of various products and influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methoxybenzene: Similar structure but lacks the vinyl group.
2-Chloroanisole: Similar structure but lacks the vinyl group.
3-Chloro-4-methoxybenzene: Similar structure but with different substitution pattern.
Uniqueness
2-Chloro-1-methoxy-3-vinylbenzene is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research applications.
Properties
IUPAC Name |
2-chloro-1-ethenyl-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJIAAAGPILLFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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